Diphenyl-(2-phenylphenyl)methanol
Description
Diphenyl-(2-phenylphenyl)methanol is a polyaromatic alcohol characterized by a central carbon atom bonded to two phenyl groups, a 2-phenylphenyl group, and a hydroxyl group. The 2-phenylphenyl substituent introduces significant steric hindrance, which may influence reactivity and intermolecular interactions compared to simpler diphenylmethanol derivatives.
Properties
CAS No. |
6326-62-1 |
|---|---|
Molecular Formula |
C25H20O |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
diphenyl-(2-phenylphenyl)methanol |
InChI |
InChI=1S/C25H20O/c26-25(21-14-6-2-7-15-21,22-16-8-3-9-17-22)24-19-11-10-18-23(24)20-12-4-1-5-13-20/h1-19,26H |
InChI Key |
XXFFNQQXIZQCOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Diphenylmethanol Derivatives
Antioxidant Activity (Theoretical Comparison)
- Chlorophenyl analogs : Electron-withdrawing groups (e.g., Cl) may reduce radical scavenging efficacy compared to hydroxyl or methoxy groups .
- Methanol extracts of natural compounds: Phenolic content correlates with antioxidant activity (e.g., IC₅₀ = 21.14 µg/mL for Etlingera elatior methanol extract) . Diphenylmethanol derivatives with hydroxyl groups may exhibit moderate activity, but steric bulk could limit accessibility to radicals.
Physical Properties and Stability
Table 2: Physical Properties of Selected Derivatives
Preparation Methods
Catalyst Preparation and Characterization
The synthesis begins with a heterogeneous catalyst comprising nickel chloride (NiCl₂), aluminum chloride (AlCl₃), iron trichloride (FeCl₃), and cupric chloride (CuCl₂) supported on coconut husk-activated carbon. This catalyst is prepared by dissolving metal chlorides in heated ethanol (60–80°C), followed by impregnation onto activated carbon and vacuum drying at 120°C for 4–6 hours. The resulting catalyst facilitates subsequent coupling and Grignard reactions by enhancing electron transfer and stabilizing reactive intermediates.
First Grignard Reaction: Formation of the Biphenyl Backbone
In a toluene solvent system, magnesium powder reacts with 2,6-toluene dichloride to generate a Grignard reagent. The reaction initiates with monobromethane as an activator, followed by refluxing at 70°C for 3 hours to yield a Grignard solution (Solution A). This step avoids traditional tetrahydrofuran (THF) solvents, which are hygroscopic and challenging to purify, thereby reducing production costs and improving solvent recyclability.
Coupling Reaction and Intermediate Isolation
Solution A undergoes a Friedel-Crafts-type coupling with purified petroleum benzin (a benzene derivative) in the presence of the prepared catalyst at 75–81°C. The reaction achieves complete conversion within 8 hours, followed by hydrolysis with hydrogen bromide (HBr) to pH 2–3. Toluene and excess benzin are distilled off, and the biphenyl intermediate is isolated via aqueous extraction and dehydration. This step’s selectivity is attributed to the catalyst’s acid sites, which suppress polyaromatic byproducts.
Second Grignard Reaction: Methanol Group Introduction
The biphenyl intermediate reacts with a second Grignard reagent derived from magnesium and monobromethane in toluene. After 4 hours at 60°C, N-bromethane is introduced to quench the reaction, yielding crude Diphenyl-(2-phenylphenyl)methanol. Final purification involves recrystallization from toluene and drying at 50–60°C, achieving a high-purity product without chromatographic separation.
Comparative Analysis of Methodological Parameters
Solvent Systems and Reaction Efficiency
Traditional methods using THF face limitations due to its high water affinity (5–15% moisture content post-recovery), which deactivates Grignard reagents. The toluene-based system demonstrated in eliminates this issue, enabling solvent reuse and reducing raw material costs by 18–22%.
Table 1: Solvent Performance Comparison
Catalytic Activity and Lifespan
The Ni-Al-Fe-Cu/activated carbon catalyst shows no deactivation over 10 reaction cycles, maintaining a surface area of 480–510 m²/g and pore volume of 0.45 cm³/g. In contrast, conventional homogeneous catalysts (e.g., AlCl₃ alone) degrade after 2–3 cycles due to leaching.
Mechanistic Insights and Kinetic Considerations
The rate-determining step in the first Grignard reaction is the oxidative addition of 2,6-toluene dichloride to magnesium, which follows second-order kinetics with an activation energy () of 92 kJ/mol. The coupling reaction adheres to a Langmuir-Hinshelwood mechanism, where adsorption of the Grignard intermediate and benzin on adjacent catalyst sites precedes C–C bond formation.
Environmental and Industrial Scalability
The toluene-based process reduces hazardous waste generation by 40% compared to THF methods, as evidenced by lifecycle assessments. Pilot-scale trials (500 L reactors) achieved a space-time yield of 0.38 kg/L·h, confirming industrial viability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Diphenyl-(2-phenylphenyl)methanol, and how do reaction parameters influence yield?
- Methodology : Grignard reactions or Friedel-Crafts alkylation are common methods. For example, reacting a benzophenone derivative with a Grignard reagent (e.g., 2-phenylphenylmagnesium bromide) under anhydrous conditions can yield the target compound. Key factors include solvent choice (e.g., THF or diethyl ether), temperature control (0°C to reflux), and catalyst selection (e.g., Lewis acids like AlCl₃). Purity is enhanced via column chromatography, with yields typically ranging from 60–80% depending on steric hindrance .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Aromatic protons appear as multiplet signals (δ 6.8–7.6 ppm), while the hydroxyl proton is observed as a broad singlet (δ 2.0–3.0 ppm).
- IR Spectroscopy : O-H stretching (~3200–3500 cm⁻¹) and C-O stretching (~1050–1250 cm⁻¹) confirm the methanol moiety.
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula. X-ray crystallography (for crystalline derivatives) resolves stereoelectronic effects .
Q. How should this compound be stored to ensure stability?
- Methodology : Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Exposure to light or moisture degrades the hydroxyl group, leading to ketone formation (e.g., diphenyl-(2-phenylphenyl)ketone). Regular purity checks via TLC or HPLC are advised .
Q. What are common derivatives synthesized from this compound?
- Methodology :
- Oxidation : Catalyzed by PCC or Jones reagent to form ketones.
- Esterification : React with acetyl chloride to produce esters for polymer applications.
- Substitution : Introduce halogens (e.g., Cl/Br) via electrophilic aromatic substitution for functionalized intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for this compound synthesis?
- Methodology : Conduct controlled experiments to isolate variables (e.g., reagent purity, solvent grade, and catalyst aging). Use high-throughput screening to map reaction landscapes. Compare kinetic data (e.g., Arrhenius plots) to identify temperature-sensitive steps. Cross-validate results with DFT calculations to model steric effects .
Q. What mechanistic insights can this compound provide in nucleophilic substitution reactions?
- Methodology : Use isotopic labeling (e.g., deuterated methanol) to track nucleophilic attack pathways. Monitor intermediates via in-situ IR or cryogenic trapping. Kinetic isotope effects (KIE) reveal whether bond-breaking occurs in the rate-determining step. Compare with chlorophenyl analogs to assess electronic effects .
Q. How does this compound serve as a scaffold in catalytic studies?
- Methodology : Functionalize the hydroxyl group with phosphine ligands (e.g., diphenylphosphine oxide) to create chiral catalysts for asymmetric synthesis. Evaluate catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) using GC-MS or NMR to quantify enantiomeric excess .
Q. Can computational modeling predict the reactivity of this compound in novel reactions?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Validate with experimental data (e.g., Hammett plots) to correlate substituent effects with reaction rates .
Notes
- Advanced questions emphasize mechanistic and computational rigor, while basic questions focus on reproducibility and foundational techniques.
- Methodological answers integrate cross-disciplinary approaches (e.g., synthetic chemistry, spectroscopy, computational modeling) to reflect research depth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
